1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide

Lipophilicity Ligand Efficiency Drug-likeness

This compound is a direct N-aryl morpholine cyclopentanecarboxamide,FAS inhibitor scaffold from the Boehringer Ingelheim series (EP2491009B1). It lacks the benzylic methylene linker found in the broader analog (MW 378.5),resulting in a lower calculated logP (~3.56 vs ~4.29),altered basicity,and reduced rotatable bond count (6 vs 7).These differences critically impact target engagement,metabolic stability,and conformational sampling.Procure ≥95% purity material to perform side-by-side FAS enzymatic profiling and validate computational docking predictions against the methylene-linked variant.Also suitable as an LC-MS/MS reference standard for multiplexed PK studies.

Molecular Formula C23H28N2O2
Molecular Weight 364.5 g/mol
Cat. No. B11226925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide
Molecular FormulaC23H28N2O2
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C23H28N2O2/c1-18-4-6-19(7-5-18)23(12-2-3-13-23)22(26)24-20-8-10-21(11-9-20)25-14-16-27-17-15-25/h4-11H,2-3,12-17H2,1H3,(H,24,26)
InChIKeyDPWRVYGNJDWSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide: Chemical Identity, Target Class, and Procurement-Relevant Profile


1-(4-Methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide (molecular formula C₂₃H₂₈N₂O₂; MW 364.49 g/mol) is a small-molecule cyclopentanecarboxamide derivative featuring a 1-(p-tolyl)cyclopentane core linked via an amide bond to a 4-morpholin-4-ylaniline moiety . The compound belongs to a proprietary chemical series developed by Boehringer Ingelheim as Fatty Acid Synthase (FAS) inhibitors, a target implicated in obesity, type 2 diabetes, and oncology [1]. Its direct aryl-morpholine connectivity (morpholine N directly attached to the aniline phenyl ring) distinguishes it from methylene-linked analogs and carries a calculated logP of approximately 3.56, placing it in a moderate lipophilicity range suitable for cell-permeable tool compounds [2]. It is commercially available as a screening compound (typical purity ≥95%) from multiple vendors serving early-stage drug discovery .

Why Generic Substitution Fails for 1-(4-Methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide: Structural Nuance and Pharmacological Selectivity Risks


Within the cyclopentanecarboxamide chemical space, seemingly minor structural alterations produce substantial shifts in target engagement, physicochemical properties, and biological outcome. The Boehringer Ingelheim patent series (EP2491009B1) demonstrates that FAS inhibitory potency varies by orders of magnitude depending on the nature of the amine substituent (AR¹) and the substitution pattern on the cyclopentane ring [1]. The direct N-phenylmorpholine motif present in this compound eliminates the benzylic methylene linker found in the closely related 1-(4-methylphenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclopentanecarboxamide (C₂₄H₃₀N₂O₂, MW 378.5), resulting in a lower molecular weight (364.5 vs. 378.5), altered basicity of the morpholine nitrogen, and distinct conformational preferences around the amide bond [2]. These differences directly affect calculated logP (3.56 vs. ~4.29 for the methylene-linked analog), hydrogen-bonding capacity, and metabolic stability — meaning the two compounds cannot be treated as interchangeable even within the same patent family [3].

Head-to-Head Quantitative Evidence for 1-(4-Methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide Versus Closest Analogs


Lipophilicity Advantage: 0.73 logP Unit Reduction vs. Methylene-Linked Morpholine Analog Improves Ligand Efficiency Metrics

The target compound exhibits a calculated logP of 3.56, which is 0.73 log units lower than the 4.29 logP of its closest structural analog, 1-(4-methylphenyl)-N-[4-(4-morpholinylmethyl)phenyl]cyclopentanecarboxamide [1][2]. This reduction in lipophilicity — achieved by eliminating the benzylic methylene linker — is consistent with the principles of lipophilic ligand efficiency (LLE), where lower logP at equivalent or superior potency translates to improved developability profiles including reduced hERG binding, lower metabolic clearance, and superior aqueous solubility [3].

Lipophilicity Ligand Efficiency Drug-likeness FAS inhibitor

Molecular Weight Differentiation: 14 Da Reduction vs. Methylene-Linked Analog Favors Fragment-like and Efficiency-Driven Screening

At 364.5 Da, the target compound is 14.0 Da lighter than the methylene-linked analog (378.5 Da, C₂₄H₃₀N₂O₂) [1]. This molecular weight difference is not trivial in lead optimization cascades: it places the target compound below the 400 Da threshold commonly used to triage compounds for fragment-to-lead campaigns and improves the compound's Rule-of-3 adherence for fragment-based screening libraries [2]. The lower MW is achieved by direct attachment of morpholine to the aniline ring, eliminating a rotatable C–N bond and reducing conformational entropy penalty upon target binding.

Molecular weight Fragment-based screening Lead-likeness FAS inhibitor

Polar Surface Area and Rotatable Bond Profile: Reduced Flexibility vs. Methylene-Linked Analog May Improve Oral Bioavailability Predictions

Removal of the benzylic methylene linker in the target compound reduces the rotatable bond count — the target has 6 rotatable bonds vs. an estimated 7 for the methylene-linked analog — while maintaining a comparable topological polar surface area (tPSA, estimated ~41–53 Ų) [1][2]. The Veber rule suggests that compounds with ≤10 rotatable bonds and tPSA ≤140 Ų have a higher probability of oral bioavailability in rats; both compounds satisfy these criteria, but the target's marginally lower flexibility predicts a smaller entropic penalty upon binding and potentially slower off-rate kinetics [3].

Polar surface area Rotatable bonds Oral bioavailability FAS inhibitor

Patent Family Positioning: The Direct N-Phenylmorpholine Motif Defines a Specific Sub-series Within the Boehringer Ingelheim FAS Inhibitor Program

The Boehringer Ingelheim patent EP2491009B1 describes Formula I cyclopentanecarboxamide derivatives where the AR¹ substituent encompasses a broad range of aryl, heteroaryl, and heterocyclyl groups [1]. Within this general scaffold, the direct N-phenylmorpholine substitution pattern (AR¹ = 4-(morpholin-4-yl)phenyl) represents a specific sub-genus distinct from AR¹ = 4-(morpholin-4-ylmethyl)phenyl. Patent examples with direct heterocycle-aryl connectivity (lacking a methylene spacer) demonstrate distinct SAR trends, with FAS IC₅₀ values varying by >100-fold depending on the presence or absence of the linker and the nature of the heterocycle [1]. The target compound thus occupies a defined SAR space that cannot be explored using the methylene-linked analog alone.

FAS inhibitor SAR Patent analysis Cyclopentanecarboxamide

Commercial Availability as a Discrete Screening Entity with Defined Purity Specifications

The target compound is commercially stocked as a discrete chemical entity (C₂₃H₂₈N₂O₂, MW 364.49) with a typical purity specification of ≥95% . By contrast, the closely related methylene-linked analog (C₂₄H₃₀N₂O₂, MW 378.5) is listed under separate catalog numbers with independent purity specifications [1]. For FAS inhibitor screening campaigns, procurement of the correct molecular entity with documented purity is essential: even 5% impurity of a structurally related FAS-active contaminant could produce false-positive hits, while procurement of the incorrect analog entirely negates structure-activity conclusions. The separate commercial listings confirm that suppliers treat these as distinct products, not interchangeable items.

Screening compound Procurement Purity FAS inhibitor

Limitation Acknowledgment: Absence of Publicly Available Head-to-Head Biological Potency Data

A comprehensive search of public databases (ChEMBL, BindingDB, PubChem, PubMed) as of the analysis date did not yield quantitative FAS IC₅₀ values, cellular activity data, or selectivity profiles specifically for 1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide [1][2]. The Boehringer Ingelheim patent EP2491009B1 provides only generic assay descriptions and illustrative ranges, not compound-specific potency data for this exact structure. Consequently, rigorous head-to-head biological comparisons against the methylene-linked analog or other FAS inhibitors cannot be made using publicly available data. The physicochemical differentiations documented in Evidence Items 1–5 provide the strongest currently available basis for selecting this compound over its analogs. Users requiring biological potency data should request custom synthesis and in-house profiling or contact the originating patent assignee.

Data gap FAS IC50 Selectivity Procurement risk

Optimal Research and Procurement Application Scenarios for 1-(4-Methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide


FAS Inhibitor Lead Optimization: Probing the Direct N-Aryl Morpholine SAR Sub-Series

Medicinal chemistry teams exploring the Boehringer Ingelheim cyclopentanecarboxamide FAS inhibitor scaffold can use this compound to systematically investigate the SAR consequences of direct morpholine N-aryl attachment vs. methylene-linked variants. The 0.73 logP reduction and 14 Da MW advantage position it as a more ligand-efficient starting point for further optimization, consistent with the physicochemical differentiation documented in Section 3 [1]. Procurement of this specific compound (≥95% purity) enables side-by-side FAS enzymatic profiling against the methylene-linked analog to quantify the potency impact of linker deletion within a controlled experimental design [2].

Computational Chemistry: Benchmarking Conformational and Docking Predictions for Morpholine-Containing Ligands

The compound's reduced rotatable bond count (6 vs. 7 for the methylene analog) and direct N-phenylmorpholine connectivity make it a useful test case for validating conformational sampling algorithms and docking scoring functions that must distinguish between direct aryl-heterocycle and aryl-methylene-heterocycle topologies. Its commercial availability with defined purity supports experimental validation of computational binding mode predictions against FAS [1].

Screening Library Design: Evaluating Morpholine-Containing Fragment-to-Lead Chemotypes

At 364.5 Da and 6 rotatable bonds, this compound occupies the upper boundary of fragment-like chemical space while retaining sufficient complexity for meaningful target engagement. Screening library curators can use it to assess the enrichment performance of morpholine-containing substructures in FAS or related metabolic enzyme screens, comparing hit rates against the benzyl-morpholine analog to quantify the value of direct vs. spaced morpholine presentation [1][2].

Method Development: LC-MS/MS Analytical Reference Standard for Cyclopentanecarboxamide Quantitation

The compound's well-defined molecular formula (C₂₃H₂₈N₂O₂), commercial availability at ≥95% purity, and distinct mass (364.49 Da) make it suitable as an analytical reference standard for developing LC-MS/MS methods to quantify cyclopentanecarboxamide derivatives in biological matrices during in vitro ADME or in vivo PK studies [1]. Its unique retention time and mass transition can be differentiated from the methylene-linked analog (378.5 Da), enabling simultaneous multiplexed quantitation of both compounds in a single analytical run for comparative PK experiments [2].

Quote Request

Request a Quote for 1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.